molecular formula C19H24N2O3 B4201392 1-Morpholin-4-yl-2-(1-pentylindol-3-yl)ethane-1,2-dione

1-Morpholin-4-yl-2-(1-pentylindol-3-yl)ethane-1,2-dione

Cat. No.: B4201392
M. Wt: 328.4 g/mol
InChI Key: XXPLWIHPLZIFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Morpholinyl)-2-oxo-1-(1-pentyl-1H-indol-3-yl)ethanone is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. These compounds are often used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-(1-pentylindol-3-yl)ethane-1,2-dione typically involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with morpholine and an appropriate activating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-2-oxo-1-(1-pentyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(4-Morpholinyl)-2-oxo-1-(1-pentyl-1H-indol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

    Biology: Employed in studies to understand the interaction of synthetic cannabinoids with the endocannabinoid system.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacological properties of cannabinoids.

    Industry: Utilized in the development of new synthetic cannabinoids for various applications.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, which are part of the endocannabinoid system. This binding activates various signaling pathways that influence physiological processes such as pain perception, mood, and appetite. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other synthetic cannabinoids such as:

    JWH-018: Another synthetic cannabinoid with a similar structure and effects.

    AM-2201: Known for its high potency and similar binding affinity to cannabinoid receptors.

    AB-FUBINACA: A synthetic cannabinoid with a different chemical structure but similar pharmacological effects.

Uniqueness

2-(4-Morpholinyl)-2-oxo-1-(1-pentyl-1H-indol-3-yl)ethanone is unique due to its specific chemical structure, which includes a morpholine ring and an indole core. This structure contributes to its distinct binding affinity and pharmacological profile compared to other synthetic cannabinoids.

Properties

IUPAC Name

1-morpholin-4-yl-2-(1-pentylindol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-3-6-9-21-14-16(15-7-4-5-8-17(15)21)18(22)19(23)20-10-12-24-13-11-20/h4-5,7-8,14H,2-3,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPLWIHPLZIFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Morpholin-4-yl-2-(1-pentylindol-3-yl)ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-Morpholin-4-yl-2-(1-pentylindol-3-yl)ethane-1,2-dione
Reactant of Route 3
Reactant of Route 3
1-Morpholin-4-yl-2-(1-pentylindol-3-yl)ethane-1,2-dione
Reactant of Route 4
Reactant of Route 4
1-Morpholin-4-yl-2-(1-pentylindol-3-yl)ethane-1,2-dione
Reactant of Route 5
Reactant of Route 5
1-Morpholin-4-yl-2-(1-pentylindol-3-yl)ethane-1,2-dione
Reactant of Route 6
Reactant of Route 6
1-Morpholin-4-yl-2-(1-pentylindol-3-yl)ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.